(S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C15H21BrN2O3. This compound is characterized by the presence of a brominated pyridine ring, a pyrrolidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Bromination of Pyridine: The pyridine ring is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated pyridine is then coupled with the pyrrolidine ring through an etherification reaction, forming the pyridin-2-yloxy linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(6-Bromo-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
(S)-3-(6-Bromo-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its brominated pyridine ring, pyrrolidine ring, and tert-butyl ester group. This unique structure imparts specific chemical properties and biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
tert-butyl (3S)-3-(6-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-8-7-10(9-17)19-12-6-4-5-11(15)16-12/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJQKNHKZIZGW-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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